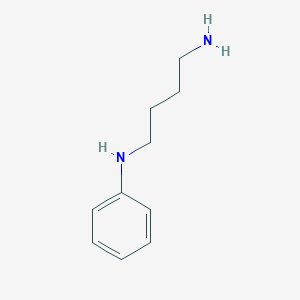

N1-phenylbutane-1,4-diamine

Description

N1-Phenylbutane-1,4-diamine is a diamine compound featuring a four-carbon (butane) backbone with amine groups at positions 1 and 2. The N1 nitrogen is substituted with a phenyl group, distinguishing it from simpler alkylated derivatives. The phenyl group likely enhances lipophilicity and aromatic interactions, influencing solubility, metabolic stability, and binding properties in biological systems .

Properties

IUPAC Name |

N'-phenylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEVIIXQWDFJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

A patented method for synthesizing structurally analogous diamines involves a two-step process:

-

Condensation : 4-Aminodiphenylamine reacts with acetophenone in the presence of an acid catalyst (e.g., hydrochloric acid-activated bentonite) to form an imine intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine.

-

Catalytic Hydrogenation : The imine intermediate undergoes hydrogenation using Raney nickel under hydrogen pressure to yield the saturated diamine.

Optimization and Conditions

-

Catalyst Selection : Acid-activated bentonite ensures efficient water removal during condensation, achieving 50–90% conversion of 4-aminodiphenylamine.

-

Solvent System : Toluene acts as both solvent and water scavenger, with a distillation rate of 0.8–3 L/h/kg of 4-aminodiphenylamine to maintain reaction equilibrium.

-

Hydrogenation Parameters :

-

Temperature: 200–220°C

-

Pressure: 4 torr

-

Catalyst: Raney nickel

-

Table 1: Key Reaction Parameters for Reductive Alkylation

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 5–10 wt% | Higher loading reduces reaction time |

| Toluene distillation rate | 0.8–3 L/h/kg | Prevents hydrolysis of imine |

| Hydrogenation pressure | 4 torr | Ensures complete saturation |

| Final purity | ≥96.1% | Achieved via crystallization |

This method yields high-purity diamines (>96%) but requires stringent control over water removal and catalyst separation.

Stephen Reaction for Symmetrical Diamine Synthesis

Adaptability for N1-Phenylbutane-1,4-Diamine

Replacing benzyl cyanide with phenylacetonitrile and adjusting the aldehyde component could theoretically produce this compound. However, this remains speculative without experimental validation.

Table 2: Stephen Reaction Parameters for Analogous Diamines

| Component | Role | Alternative for Target Compound |

|---|---|---|

| Benzyl cyanide | Nitrile source | Phenylacetonitrile |

| Benzaldehyde | Aldehyde source | Formaldehyde/Propanal |

| Reducing agent | LiAlH4 | Catalytic hydrogenation |

Comparative Analysis of Methods

Efficiency and Scalability

-

Reductive Alkylation :

-

Stephen Reaction :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-phenylbutane-1,4-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form various amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

N1-phenylbutane-1,4-diamine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a versatile building block. Common reactions include:

- Oxidation: Can be oxidized to form nitroso or nitro derivatives.

- Reduction: Capable of being reduced to generate different amine derivatives.

- Substitution: Engages in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso/Nitro derivatives | Potassium permanganate |

| Reduction | Amine derivatives | Hydrogen gas (Pd catalyst) |

| Substitution | Alkylated/Acylated products | Alkyl halides/Acyl chlorides |

Biological Research

Enzyme Interaction Studies:

In biological contexts, this compound is utilized to investigate enzyme interactions. The compound's structure allows it to interact with hydrophobic pockets in proteins due to the presence of the phenyl group. This property is crucial for studying the mechanisms of enzyme catalysis and inhibition.

Building Block for Bioactive Molecules:

The compound is also employed as a precursor for synthesizing biologically active molecules. Its ability to form stable complexes with various biomolecules enhances its utility in drug discovery and development.

Industrial Applications

Polymer Production:

this compound is used in the production of polymers. Its properties contribute to the enhancement of polymer stability and performance characteristics.

Rubber Manufacturing:

In the rubber industry, it acts as a stabilizer, improving the durability and elasticity of rubber products. This application underscores its importance in material science and engineering.

Case Studies

Study 1: Synthesis of Chiral Diamines

A recent study demonstrated the use of this compound in synthesizing chiral 1,4-diamine derivatives through palladium-catalyzed reactions. The research highlighted the compound's effectiveness in producing high yields and enantioselectivity (up to 95%) when employed as a starting material .

Study 2: Development of Bioactive Compounds

Another investigation focused on transforming this compound into bioactive Schiff bases. The resulting compounds exhibited promising biological activities, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of N1-phenylbutane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues . This dual interaction mechanism allows it to modulate the activity of various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N1-phenylbutane-1,4-diamine, emphasizing substituent effects on properties and applications:

Key Comparative Insights:

Structural Flexibility vs. Specificity :

- Butane-1,4-diamine derivatives with alkyl/aryl substituents (e.g., DBSPM) show enzyme-specific interactions, making them valuable in drug design .

- Aromatic diamines (e.g., N1-phenylbenzene-1,4-diamine) excel in materials science due to radical stabilization .

Biological Activity: The addition of a quinoline moiety (as in Nivaquine) drastically improves antimalarial efficacy compared to simpler diethylpentane-1,4-diamine derivatives, underscoring the role of auxiliary functional groups .

Metabolic Stability :

- Benzyl and phenyl substituents (e.g., DBSPM) slow enzymatic degradation compared to alkyl groups, enhancing cellular accumulation .

Industrial Applications :

- Methyl and ethyl derivatives (e.g., N,N′-dimethylbutanediamine) are preferred for synthetic versatility, while bulkier substituents (e.g., sec-butyl) improve antioxidant performance .

Contradictions and Limitations

- Antimalarial Efficacy: While N1,N1-diethylpentane-1,4-diamine derivatives showed poor activity , analogous compounds with extended aromatic systems (e.g., quinoline-linked) succeeded, indicating structural complexity is critical .

- Enzyme Substrate Specificity : DBSPM’s benzyl groups enhance APAO affinity, but ethyl-substituted analogs (e.g., DESPM) are less metabolically stable .

Biological Activity

N1-Phenylbutane-1,4-diamine, also known by its CAS number 223394-90-9, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

This compound has the molecular formula and a molecular weight of 164.25 g/mol. The compound features two amine groups attached to a butane chain with a phenyl substituent, which contributes to its biological activity. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been shown to inhibit specific proteins and enzymes involved in disease processes.

- Antimicrobial Activity : Research indicates that N-phenyl 1,4-dihydropyridines, structurally related to this compound, exhibit significant antituberculotic properties. They act by inhibiting the ABCB1 efflux pump in Mycobacterium tuberculosis, enhancing the efficacy of existing antituberculotic drugs .

- Cancer Therapeutics : Various studies have explored the cytotoxic effects of diamines on cancer cell lines. For instance, titanium complexes derived from phenolic diamines have shown promising cytotoxicity against ovarian and colon cancer cell lines, indicating potential applications in cancer treatment .

- Neuroactive Properties : The presence of 1,4-diamine motifs in biologically active molecules suggests potential neuroactive properties. These compounds often interact with neurotransmitter systems or modulate neuronal signaling pathways .

Table 1: Summary of Biological Activities

Detailed Findings

- Antitubercular Activity : A study published in 2016 highlighted the development of novel N-phenyl 1,4-dihydropyridines as potential antituberculotic agents. These compounds were shown to significantly increase the activity of standard antituberculotic drugs by inhibiting the ABCB1 efflux pump, which is crucial for drug resistance in Mycobacterium tuberculosis .

- Cytotoxic Studies : A recent investigation into titanium(IV) complexes demonstrated that derivatives containing phenolic diamines exhibited cytotoxic effects comparable to cisplatin against various cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity .

- Neuroactivity Exploration : Research into the neuroactive properties of diamines suggests that they may affect synaptic transmission and neuronal health through their interactions with neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-phenylbutane-1,4-diamine, and how do reaction conditions influence yield and purity?

- The synthesis of aromatic diamines like this compound typically involves coupling reactions between amines and aryl halides or nitro compounds under catalytic conditions. For example, analogous syntheses of N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine use 1,4-diaminobenzene and 2-naphthylamine with catalysts under controlled temperature and pressure to optimize yield and purity . Key factors include catalyst selection (e.g., palladium-based catalysts for cross-coupling), solvent polarity, and reaction time. Purification via recrystallization or column chromatography is critical to isolate the product from by-products such as unreacted amines or oligomers.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) is essential for confirming molecular structure, particularly the positions of amine and phenyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS (as used for detecting putrescine derivatives) provides molecular weight validation . HPLC with UV detection or FT-IR spectroscopy can identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹). For quantification, GC-MS with external calibration using pure standards ensures accuracy, as demonstrated in polyamine analysis .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

- In materials science , this diamine serves as a precursor for Schiff bases, which exhibit nonlinear optical (NLO) properties useful in photonic devices. For instance, 1,4-phenylenediamine-derived Schiff bases show large hyperpolarizability values when analyzed via density functional theory (DFT) . In medicinal chemistry , diamines are explored for antimicrobial and anticancer activities, though specific studies on this compound analogs highlight the importance of substituent effects on bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound derivatives?

- DFT calculations can simulate electron density distribution, frontier molecular orbitals (FMOs), and polarizability to predict reactivity. For example, studies on 1,4-phenylenediamine Schiff bases used DFT to correlate electron-withdrawing substituents with enhanced NLO properties . Computational tools like Gaussian or ORCA can model reaction pathways (e.g., oxidation to quinones) and compare energy barriers for different derivatives .

Q. What strategies resolve contradictions in reported reaction yields or by-product profiles during the synthesis of this compound?

- Contradictions often arise from variations in catalyst loading, solvent purity, or temperature control. Systematic Design of Experiments (DoE) can identify critical parameters. For example, optimizing the molar ratio of 1,4-diaminobenzene to arylating agents in analogous syntheses reduced by-products like N-monosubstituted intermediates . Additionally, advanced characterization (e.g., LC-MS/MS) helps trace impurities, while kinetic studies differentiate primary vs. secondary reaction pathways .

Q. How do structural modifications (e.g., nitro or pyridyl substituents) affect the physicochemical and biological properties of this compound analogs?

- Substituents dramatically alter properties. Nitro groups increase electrophilicity, enhancing reactivity in electrophilic substitutions but may reduce solubility. For example, N1-(4-Nitrophenyl)benzene-1,4-diamine derivatives show higher redox activity compared to non-nitrated analogs . Pyridyl groups introduce π-π stacking interactions, as seen in crystallographic studies of N,N′-bis(pyridyl)benzene-1,4-diamine complexes, which stabilize supramolecular structures . Biological activity correlates with lipophilicity: hydrophobic substituents (e.g., naphthyl) improve membrane permeability but may increase cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.